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Compound of Interest

Compound Name: (R)-6-Methyl-piperazin-2-one

Cat. No.: B1529697 Get Quote

An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one: Commercial Availability,

Synthesis, and Application

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-6-Methyl-piperazin-2-one, a

chiral building block of significant interest to researchers and professionals in drug

development. We will delve into its commercial availability, explore robust synthetic strategies,

detail critical analytical methods for quality control, and highlight its application in medicinal

chemistry. This document is designed to be a practical resource, blending established chemical

principles with field-proven insights to empower your research and development endeavors.

The Strategic Importance of the Chiral Piperazin-2-
one Scaffold
The piperazin-2-one motif is recognized as a "privileged structure" in medicinal chemistry.[1] Its

unique arrangement of heteroatoms makes it an excellent scaffold for developing

peptidomimetics and other biologically active compounds. The conformational flexibility of the

piperazine ring, which can adopt chair or boat conformations, allows for precise spatial

positioning of substituents to optimize interactions with biological targets.[2]

Introducing a chiral center, as in (R)-6-Methyl-piperazin-2-one, adds a critical layer of

stereochemical control. Enantiomers of a drug can have vastly different pharmacological and
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toxicological profiles. Access to enantiomerically pure building blocks like the (R)-6-methyl

isomer is therefore not just advantageous but often essential for the development of safe and

effective therapeutics.[3] This specific isomer serves as a key intermediate in the synthesis of a

variety of advanced pharmaceutical agents.

Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of (R)-6-Methyl-
piperazin-2-one are fundamental for its use in synthesis and analysis.

Property Value Source(s)

Chemical Name (6R)-6-methylpiperazin-2-one [4]

CAS Number 1240589-57-4 [4][5][6]

Molecular Formula C₅H₁₀N₂O [4][5][6]

Molecular Weight 114.15 g/mol [4]

MDL Number MFCD07373518 [4][5]

Boiling Point 289.6±33.0 °C (Predicted) [7]

Density 0.992±0.06 g/cm³ (Predicted) [7]

pKa 15.51±0.40 (Predicted) [7]

Appearance Solid [7]

SMILES C[C@@H]1CNCC(=O)N1 [8]

InChIKey
BSPUWRUTIOUGMZ-

SCSAIBSYSA-N
[7]

Commercial Availability and Sourcing
(R)-6-Methyl-piperazin-2-one is available from a range of specialty chemical suppliers. When

sourcing this material, it is critical for researchers to verify not only the chemical purity (typically

assessed by HPLC or GC) but also the enantiomeric excess (ee%), which requires chiral

analytical methods.
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Supplier Product Name CAS Number Purity Notes

Synblock

(6R)-6-

methylpiperazin-

2-one

1240589-57-4 NLT 98%

Offers supporting

documents like

NMR, HPLC, LC-

MS.[4]

Key Organics
(r)-6-methyl-

piperazin-2-one
1240589-57-4 N/A

Research and

building block

supplier.[5]

ChemScene

(R)-6-

Methylpiperazin-

2-one

1240589-57-4 ≥98%

Provides custom

synthesis and

commercial

production

services.[6]

Various

Suppliers

Racemic 6-

Methyl-piperazin-

2-one

59701-83-6 ≥95%

The racemic

mixture is also

available and

may be a starting

point for chiral

resolution.[9][10]

Various

Suppliers

(S)-6-

Methylpiperazin-

2-one

323592-68-3 ≥97%

The (S)-

enantiomer is

also

commercially

available.[11]

Note: Availability and purity specifications are subject to change. Always consult the supplier's

certificate of analysis (CoA).

Asymmetric Synthesis Strategies
The controlled, stereoselective synthesis of (R)-6-Methyl-piperazin-2-one is a key enabling

technology for its use in drug discovery. Several strategies have been developed, moving

beyond classical resolution to more efficient asymmetric catalytic methods.
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Conceptual Overview of Synthesis
A common and effective approach involves the cyclization of a chiral diamine precursor. This

can be achieved through various methods, including reductive amination followed by

intramolecular amide bond formation. A patent (CN108129404B) describes a robust method

starting from a D-amino acid ester, which sets the desired stereochemistry early in the

sequence.[12] The general workflow ensures high enantiomeric purity in the final product.

D-Alanine Ester
(Chiral Pool)

Reductive Amination

Protected Ethylene Diamine

Chiral Diamine IntermediateForms C-N bond Deprotection & CyclizationIntramolecular Amidation (R)-6-Methyl-piperazin-2-oneFinal Product

Click to download full resolution via product page

Figure 1. Conceptual workflow for the asymmetric synthesis of (R)-6-Methyl-piperazin-2-one.

Detailed Synthetic Protocol (Exemplary)
The following protocol is adapted from methodologies described for the synthesis of chiral

piperazinones, emphasizing the key transformations.[12]

Step 1: Reductive Amination to form Chiral Diamine Intermediate

Rationale: This step couples the chiral source (D-alanine methyl ester) with the second

nitrogen-containing fragment. Using a protecting group like carbobenzoxy (Cbz) on the

ethylene diamine fragment prevents unwanted side reactions. The reaction proceeds via an

imine intermediate which is then reduced in situ.

Procedure:

To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in a suitable solvent like methanol, add

D-alanine methyl ester hydrochloride (1.1 eq) and a mild base such as sodium acetate

(1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

Cool the reaction to 0 °C and add a reducing agent, such as sodium cyanoborohydride

(NaBH₃CN) (1.5 eq), portion-wise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction carefully with water and extract the product with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the resulting crude diamine intermediate by silica gel column chromatography.

Step 2: Deprotection and Intramolecular Cyclization

Rationale: The Cbz protecting group is readily removed by catalytic hydrogenation. Upon

deprotection, the newly freed primary amine is positioned to undergo a spontaneous or

base-catalyzed intramolecular cyclization by attacking the methyl ester, forming the stable

six-membered piperazinone ring.

Procedure:

Dissolve the purified diamine intermediate from Step 1 in methanol.

Add a palladium on carbon catalyst (Pd/C, 10 mol%).

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or as specified in the

reference procedure) and stir vigorously at room temperature overnight.[12]

Monitor the reaction for completion by TLC or LC-MS.

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Concentrate the filtrate under reduced pressure to yield the crude (R)-6-Methyl-piperazin-
2-one.
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If necessary, purify the product further by recrystallization or column chromatography to

achieve high purity.

Applications in Drug Discovery
The piperazinone core is a cornerstone in the design of molecules targeting a wide array of

biological systems.[13] The (R)-6-methyl derivative provides a specific, stereochemically

defined building block that has been incorporated into various investigational drugs. Its utility

stems from its ability to introduce a constrained, chiral scaffold that can orient other

pharmacophoric groups correctly within a receptor's binding pocket.

Building Block Drug Candidate Synthesis

(R)-6-Methyl-
piperazin-2-one

Functionalization
(e.g., N-Arylation)

Introduce R1 Further Coupling
Reactions

Introduce R2
Final API Molecule

Click to download full resolution via product page

Figure 2. Role of (R)-6-Methyl-piperazin-2-one as a scaffold in multi-step drug synthesis.

Analytical and Quality Control Protocols
Ensuring the identity, purity, and enantiomeric integrity of (R)-6-Methyl-piperazin-2-one is

paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for

this purpose.

Protocol for Purity Analysis (Reversed-Phase HPLC)
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A

C18 column is a standard choice for small organic molecules like piperazinones. This

method will determine the chemical purity by separating the target compound from any

starting materials, by-products, or degradation products.

Methodology:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50

mixture of Mobile Phase A and B.

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area

of the main peak divided by the total area of all peaks.

Protocol for Enantiomeric Excess (ee%) Analysis (Chiral
HPLC)

Rationale: To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is

required. These columns contain a chiral selector that interacts diastereomerically with the

two enantiomers, leading to different retention times.

Methodology:

Column: A polysaccharide-based chiral column such as Chiralpak IC or a similar phase.

Mobile Phase: Typically an isocratic mixture of hexane and a polar alcohol like isopropanol

or ethanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to

improve peak shape. A common starting point is 80:20 Hexane:Isopropanol + 0.1% DEA.

[14]

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 210 nm or 220 nm.
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Sample Preparation: Dissolve the sample (~1 mg/mL) in the mobile phase. A racemic

standard of 6-Methyl-piperazin-2-one is required to confirm the retention times of both the

(R) and (S) enantiomers.

Analysis: Inject the racemic standard to identify the two enantiomer peaks. Then, inject the

sample. The enantiomeric excess is calculated using the formula: ee% = [ (Area(R) -

Area(S)) / (Area(R) + Area(S)) ] * 100.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Hazard Statements (Typical for this class): May cause skin and eye irritation. May cause

respiratory irritation.[7]

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[7]

Conclusion
(R)-6-Methyl-piperazin-2-one is a valuable chiral building block with growing importance in

modern drug discovery. Its commercial availability from specialized suppliers, coupled with

well-established asymmetric synthesis routes, provides researchers with reliable access to this

key intermediate. A thorough understanding of the analytical methods required to confirm its

chemical and enantiomeric purity is critical for its successful application. This guide has

provided the foundational knowledge and practical protocols to empower scientists to

effectively source, synthesize, and utilize this compound in their pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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